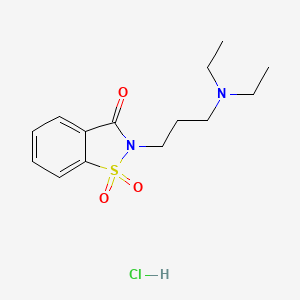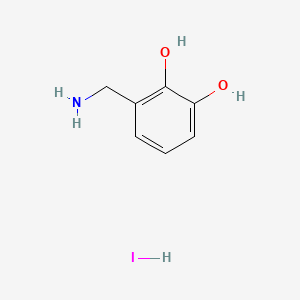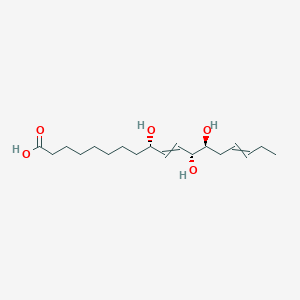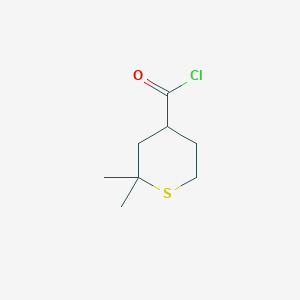
1-Naphthalenecarbamic acid, 2,2,2-trichloroacetimidoylamino ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenecarbamic acid, 2,2,2-trichloroacetimidoylamino ester is a chemical compound with the molecular formula C13H10Cl3N3O2 . This compound is known for its unique structure, which includes a naphthalene ring, a carbamic acid group, and a trichloroacetimidoylamino ester moiety. It has various applications in scientific research and industry due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Naphthalenecarbamic acid, 2,2,2-trichloroacetimidoylamino ester involves several steps. One common method includes the reaction of naphthalenecarbamic acid with trichloroacetimidoyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-Naphthalenecarbamic acid, 2,2,2-trichloroacetimidoylamino ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the trichloroacetimidoylamino group to simpler amine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Naphthalenecarbamic acid, 2,2,2-trichloroacetimidoylamino ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-Naphthalenecarbamic acid, 2,2,2-trichloroacetimidoylamino ester exerts its effects involves its interaction with specific molecular targets. The trichloroacetimidoylamino group can form strong hydrogen bonds with target molecules, influencing their activity and function. This interaction can modulate various biochemical pathways, making the compound useful in both research and therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
1-Naphthalenecarbamic acid, 2,2,2-trichloroacetimidoylamino ester can be compared with other similar compounds, such as:
Naphthalene derivatives: These compounds share the naphthalene ring structure but differ in their functional groups.
Carbamic acid esters: These compounds have similar ester groups but may lack the trichloroacetimidoylamino moiety.
Trichloroacetimidoylamino compounds: These compounds contain the trichloroacetimidoylamino group but differ in their core structures.
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
73826-57-0 |
|---|---|
Molekularformel |
C13H10Cl3N3O2 |
Molekulargewicht |
346.6 g/mol |
IUPAC-Name |
[(Z)-(1-amino-2,2,2-trichloroethylidene)amino] N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C13H10Cl3N3O2/c14-13(15,16)11(17)19-21-12(20)18-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,17,19)(H,18,20) |
InChI-Schlüssel |
BXPHIEFYGJEEDS-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)O/N=C(/C(Cl)(Cl)Cl)\N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)ON=C(C(Cl)(Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Nitro-4-[(propan-2-yl)sulfanyl]aniline](/img/structure/B14449015.png)



![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[bis(2-hydroxypropyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, potassium sodium salt](/img/structure/B14449042.png)


![2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14449062.png)


![Trimethyl(2,3,3a,4,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-yl)silane](/img/structure/B14449090.png)


